Cas no 2138517-95-8 (2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid)

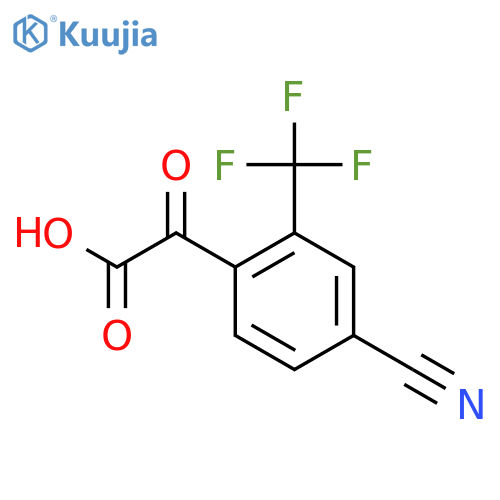

2138517-95-8 structure

商品名:2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid

2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid

- EN300-1165465

- 2138517-95-8

- 2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid

-

- インチ: 1S/C10H4F3NO3/c11-10(12,13)7-3-5(4-14)1-2-6(7)8(15)9(16)17/h1-3H,(H,16,17)

- InChIKey: CLGGMHDBTPKXKJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C#N)C=CC=1C(C(=O)O)=O)(F)F

計算された属性

- せいみつぶんしりょう: 243.01432748g/mol

- どういたいしつりょう: 243.01432748g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 78.2Ų

2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1165465-50mg |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 50mg |

$612.0 | 2023-10-03 | ||

| Enamine | EN300-1165465-250mg |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 250mg |

$670.0 | 2023-10-03 | ||

| Enamine | EN300-1165465-0.05g |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-1165465-5.0g |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-1165465-10.0g |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 10g |

$3131.0 | 2023-06-08 | ||

| Enamine | EN300-1165465-100mg |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 100mg |

$640.0 | 2023-10-03 | ||

| Enamine | EN300-1165465-10000mg |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 10000mg |

$3131.0 | 2023-10-03 | ||

| Enamine | EN300-1165465-500mg |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 500mg |

$699.0 | 2023-10-03 | ||

| Enamine | EN300-1165465-5000mg |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 5000mg |

$2110.0 | 2023-10-03 | ||

| Enamine | EN300-1165465-0.5g |

2-[4-cyano-2-(trifluoromethyl)phenyl]-2-oxoacetic acid |

2138517-95-8 | 0.5g |

$699.0 | 2023-06-08 |

2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

2138517-95-8 (2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 307-59-5(perfluorododecane)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量